4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid

Medicinal Chemistry Monoamine Reuptake Inhibitors Structure-Activity Relationship (SAR)

Sourced as a structurally defined oxalate salt (MW 377.4 g/mol) for systematic SAR profiling of monoamine transporter selectivity. The 3-CF₃-benzyl motif critically modulates re-uptake inhibition ratios versus non-fluorinated analogs—a non-fungible parameter for lead optimization in depression/anxiety programs. Ideal for head-to-head comparator studies, metabolic stability (CYP) assays, and brain penetration assessment. Request a quote for custom synthesis or bulk GMP-grade material.

Molecular Formula C17H22F3NO5
Molecular Weight 377.4 g/mol
CAS No. 2549029-49-2
Cat. No. B6460957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid
CAS2549029-49-2
Molecular FormulaC17H22F3NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOCC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C15H20F3NO.C2H2O4/c1-20-11-12-5-7-19(8-6-12)10-13-3-2-4-14(9-13)15(16,17)18;3-1(4)2(5)6/h2-4,9,12H,5-8,10-11H2,1H3;(H,3,4)(H,5,6)
InChIKeyYGJIJQHQWHBASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine Oxalic Acid (CAS 2549029-49-2): Core Structural Identity and Target Class


4-(Methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid (CAS 2549029-49-2) is a synthetic piperidine derivative supplied as its oxalate salt. Its molecular formula is C₁₇H₂₂F₃NO₅ (MW 377.4 g/mol) . The compound belongs to the class of 4-substituted piperidine monoamine neurotransmitter re-uptake inhibitors, as described in patent literature for structurally related analogs [1]. Key pharmacophoric features include a 4-methoxymethyl substituent on the piperidine ring and a 3-trifluoromethylbenzyl group at the 1-position. Within the broader series, research has focused on optimizing the ratio of serotonin, noradrenaline, and dopamine re-uptake inhibition to improve therapeutic profiles [1]. Direct, compound-specific bioactivity data or head-to-head comparisons against other analogs remain unavailable in the public domain as of this analysis.

Why Generic In-Class Substitution Is Insufficient for 4-(Methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine


In-class piperidine monoamine re-uptake inhibitors cannot be substituted interchangeably because the ratio of serotonin, noradrenaline, and dopamine re-uptake inhibition is highly sensitive to subtle structural modifications [1]. The patent literature explicitly states the goal of discovering compounds with an “optimised pharmacological profile” regarding monoamine re-uptake activity, underscoring that even minor changes (e.g., replacing a methyl with trifluoromethyl) can drastically alter selectivity and potency [1]. Therefore, for any project requiring a defined re-uptake inhibition profile, a compound's specific substitution pattern must be treated as a critical and non-fungible parameter. The quantitative evidence summarized in Section 3 provides the basis for evaluating whether this specific compound offers a meaningfully differentiated profile relative to its closest analogs.

Procurement-Relevant Quantitative Evidence Guide for 4-(Methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine Oxalic Acid


Structural Differentiation from Closest 4-Methoxymethyl-Piperidine Analogs

The target compound differs from its closest disclosed analog, 4-methoxymethyl-4-(3-methylbenzyl)-piperidine, by the replacement of the 3-methyl group on the benzyl ring with a 3-trifluoromethyl group [1]. This substitution introduces a strong electron-withdrawing and lipophilic element. While direct quantitative comparison data are lacking, SAR within this chemotype demonstrates that benzyl ring substitution dramatically influences monoamine transporter selectivity [1]. The -CF₃ group is expected to increase logP and metabolic stability relative to the -CH₃ analog, a class-level inference supported by general medicinal chemistry principles [2].

Medicinal Chemistry Monoamine Reuptake Inhibitors Structure-Activity Relationship (SAR)

Stoichiometric and Purity Advantage via Oxalate Salt Form

The compound is supplied as the oxalic acid salt, which typically affords higher crystallinity, improved handling, and more reliable stoichiometry compared to free-base or hydrochloride salt forms commonly found among piperidine analogs [1]. While most in-class comparators are reported as free bases or undefined salts, the oxalate form of the target compound guarantees a 1:1 acid-base ratio (C₁₅H₂₀F₃NO·C₂H₂O₄), enabling precise molar calculations for biological assays . The typical purity specification is 95% , which serves as a procurement benchmark.

Salt Selection Chemical Purity Procurement Specifications

Pharmacological Profile Gap: Absence of Comparative Transporter Inhibition Data

A critical evidence gap exists: no publicly available in vitro IC₅₀ or Kᵢ values have been reported for this compound at serotonin (SERT), noradrenaline (NET), or dopamine (DAT) transporters. In contrast, structurally related compounds within the same patent series have been characterized, with the patent emphasizing the importance of optimizing selectivity ratios [1]. Until direct transporter profiling data are generated, this compound cannot be quantitatively differentiated from its analogs based on pharmacological potency or selectivity. This absence must be weighed against the more extensively profiled reference compounds in the patent [1].

Transporter Selectivity SAR Gap Procurement Risk Assessment

Scientifically Justified Application Scenarios for 4-(Methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine Oxalic Acid


Pharmacological Tool Compound for Monoamine Transporter Selectivity Profiling

Given its structural affiliation with the monoamine re-uptake inhibitor class [1], this compound is best positioned as a tool for systematic SAR studies aimed at dissecting the contribution of the 3-trifluoromethylbenzyl motif to transporter selectivity. Researchers can use it to generate head-to-head data against the 3-methylbenzyl analog, directly addressing the evidence gap identified in Section 3. Such profiling is a prerequisite for any lead optimization program targeting depression or anxiety disorders [1].

Metabolic Stability and Pharmacokinetic Screening in Discovery Programs

The electron-withdrawing -CF₃ group is a well-validated structural feature for improving oxidative metabolic stability. This compound can serve as a candidate for in vitro microsomal stability and CYP inhibition assays, compared against non-fluorinated or chloro-substituted piperidine analogs. The oxalate salt form ensures accurate dosing in pharmacokinetic studies , making it suitable for early ADME screening cascades.

Chemical Probe for CNS Target Engagement Studies

The predicted increase in lipophilicity from the -CF₃ substitution may enhance blood-brain barrier penetration relative to less lipophilic analogs. This compound could be evaluated in rodent brain penetration studies (e.g., brain-to-plasma ratio) as a chemical probe. However, procurement should be conditional on confirming that the compound does not act as a P-glycoprotein substrate, a common liability of lipophilic piperidines.

Reference Standard in Salt-Form Comparison Studies

The defined oxalate salt form makes this compound useful as a benchmark in pharmaceutical salt-selection studies. It can be systematically compared with hydrochloride, mesylate, or besylate salt forms of the same free base to evaluate differences in solubility, dissolution rate, and solid-state stability, informing final salt-form selection for lead candidates.

Quote Request

Request a Quote for 4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.